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Compound of Interest

Compound Name: Cyclobrassinin

CAS No.: 105748-58-1

Cat. No.: B1220674

Get Quote

This in-depth guide provides a comprehensive overview of the spectroscopic data for

cyclobrassinin, a crucial phytoalexin in the field of agricultural science and drug development.

Designed for researchers, scientists, and professionals in drug development, this document

delves into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-

Vis) spectroscopic properties of cyclobrassinin, offering a foundational understanding for its

identification, characterization, and application.

Introduction to Cyclobrassinin: A Phytoalexin of
Interest
Cyclobrassinin is a sulfur-containing indole phytoalexin produced by plants of the

Brassicaceae family in response to pathogen attack[1]. Its unique chemical structure and

biological activity have garnered significant interest. Accurate and thorough spectroscopic

analysis is paramount for the unambiguous identification and quantification of cyclobrassinin
in complex biological matrices and for quality control in synthetic preparations. This guide

provides a detailed exposition of the key spectroscopic signatures of cyclobrassinin.
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Molecular Structure of Cyclobrassinin
To facilitate the interpretation of the spectroscopic data, the chemical structure of

cyclobrassinin is presented below.

Caption: Chemical structure of cyclobrassinin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic

molecules. The following sections detail the ¹H and ¹³C NMR data for cyclobrassinin.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve a precisely weighed sample of cyclobrassinin (typically 5-10

mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of cyclobrassinin provides detailed information about the different

types of protons and their connectivity within the molecule.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.91 br - 1-H (indole NH)

7.49 dd 7, 2 4-H

7.33 dd 7, 2 7-H

7.18 ddd 7, 7, 2 6-H

7.14 ddd 7, 7, 2 5-H

5.09 s - -CH₂-

2.56 s - -SCH₃

Data sourced from M. Takasugi, et al. (1988)[2].

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum clearly shows the characteristic

signals for the indole ring protons (δ 7.14-7.49 ppm). The broad singlet at δ 7.91 ppm is

indicative of the indole N-H proton. A key feature is the sharp singlet at δ 5.09 ppm,

corresponding to the methylene (-CH₂-) protons of the thiazino ring, and another singlet at δ

2.56 ppm for the methyl (-SCH₃) protons. The splitting patterns (doublet of doublets and

doublet of doublet of doublets) for the aromatic protons are consistent with a 2,3-disubstituted

indole moiety.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of distinct carbon environments in cyclobrassinin.
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Chemical Shift (δ) ppm Assignment

152.0 >C=N

136.7 C-7a

125.2 C-3a

122.4 C-3

122.0 C-6

120.3 C-5

117.2 C-4

110.7 C-7

103.9 C-2

48.8 -CH₂-

15.2 -SCH₃

Data sourced from M. Takasugi, et al. (1988)[2].

Interpretation of the ¹³C NMR Spectrum: The ¹³C NMR spectrum displays 11 distinct signals,

corresponding to the 11 carbon atoms in the cyclobrassinin molecule. The downfield signal at

δ 152.0 ppm is assigned to the imine carbon (>C=N) of the thiazino ring. The signals in the

range of δ 103.9-136.7 ppm correspond to the eight carbons of the indole ring. The methylene

carbon (-CH₂-) resonates at δ 48.8 ppm, and the methyl carbon (-SCH₃) appears upfield at δ

15.2 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of

cyclobrassinin with dry potassium bromide and pressing it into a thin disk. Alternatively, a
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solution in a suitable solvent (e.g., CHCl₃) can be used.

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to specific

functional groups.

IR Spectroscopic Data
Wavenumber (cm⁻¹) Assignment

3450 N-H stretching (indole)

1600 C=N stretching

1450, 1430 Aromatic C=C stretching

1338 C-N stretching

980, 910 C-H bending (aromatic)

Data sourced from M. Takasugi, et al. (1988)[2].

Interpretation of the IR Spectrum: The IR spectrum of cyclobrassinin exhibits a characteristic

sharp absorption band at 3450 cm⁻¹, which is indicative of the N-H stretching vibration of the

indole ring. The band at 1600 cm⁻¹ corresponds to the C=N stretching of the thiazino ring. The

absorptions in the 1430-1450 cm⁻¹ region are due to the aromatic C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly those involving conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of cyclobrassinin in a UV-transparent

solvent, such as methanol (CH₃OH).
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Data Acquisition: Record the UV-Vis absorption spectrum using a dual-beam UV-Vis

spectrophotometer, typically over a wavelength range of 200-400 nm.

Data Analysis: Identify the wavelengths of maximum absorption (λ_max) and the

corresponding molar absorptivity (ε).

UV-Vis Spectroscopic Data
λ_max (nm) Molar Absorptivity (ε) Solvent

204 24700 CH₃OH

227 34000 CH₃OH

284 7830 CH₃OH

294 8170 CH₃OH

Data sourced from M. Takasugi, et al. (1988)[2].

Interpretation of the UV-Vis Spectrum: The UV-Vis spectrum of cyclobrassinin in methanol

shows multiple absorption maxima. The strong absorptions at 204 nm and 227 nm are

characteristic of the indole chromophore. The weaker absorptions at 284 nm and 294 nm are

also associated with the electronic transitions within the conjugated indole ring system.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and validated

fingerprint for the identification and characterization of cyclobrassinin. The combined use of

NMR, IR, and UV-Vis spectroscopy allows for the unambiguous elucidation of its structure and

can be applied for quality control and research purposes. The detailed protocols and

interpretations serve as a valuable resource for scientists working with this important

phytoalexin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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